3-Ethyl-3-methylglutaric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

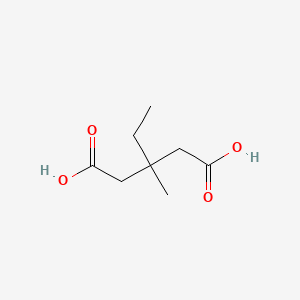

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(2,4-6(9)10)5-7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWFHZMTJUGGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201613 | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-01-7 | |

| Record name | 3-Ethyl-3-methylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-3-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Metabolic Significance of 3-Ethyl-3-methylglutaric Acid

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-methylglutaric acid, a dicarboxylic acid of significant interest in the field of clinical chemistry and metabolic research. While not as extensively characterized as its lower homolog, 3-methylglutaric acid, its structural analogy suggests a potential role as a biomarker for inborn errors of metabolism. This document consolidates available physicochemical data, proposes a plausible synthetic route, and places the compound in a relevant biochemical context based on established metabolic pathways of related organic acids. Furthermore, a detailed, field-proven analytical methodology for its quantification in biological matrices is presented. This guide is intended for researchers, clinicians, and drug development professionals investigating metabolic disorders and searching for novel biomarkers.

Introduction: The Diagnostic Potential of an Unusual Metabolite

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation and excretion of non-amino organic acids. The identification of unusual or elevated levels of specific organic acids in urine is a cornerstone for the diagnosis of these often-debilitating genetic disorders. While compounds such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid are well-established biomarkers for defects in leucine catabolism and mitochondrial dysfunction, the significance of their ethyl-substituted analog, this compound, remains an area of active investigation.

The presence of this compound in a patient's metabolic profile could signify a previously uncharacterized metabolic block or a novel variant of a known disorder, potentially related to the catabolism of other branched-chain amino acids like isoleucine or valine. Understanding its fundamental chemical properties, potential metabolic origins, and having a robust analytical method for its detection are therefore critical first steps for any research or diagnostic endeavor. This guide serves to provide that foundational knowledge, bridging the gap between its chemical identity and its potential clinical relevance.

Chemical Identity and Physicochemical Properties

This compound is a C8 dicarboxylic acid. Its core structure is a five-carbon glutaric acid backbone with both a methyl and an ethyl group substituted at the C-3 position. This substitution creates a quaternary, chiral center.

| Property | Value | Source(s) |

| IUPAC Name | 3-ethyl-3-methylpentanedioic acid | [1] |

| Synonyms | This compound, β-Ethyl-β-methylglutaric acid | [1] |

| CAS Number | 5345-01-7 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | TCI AMERICA |

| Melting Point | 77-81 °C | [2] |

| SMILES | CCC(C)(CC(=O)O)CC(=O)O | [1] |

| InChIKey | XAWFHZMTJUGGEE-UHFFFAOYSA-N | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) is available through public databases such as PubChem and SpectraBase.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a plausible and efficient route can be adapted from established methods for structurally similar compounds, such as β-methylglutaric acid. The following procedure is a representative example based on a Michael addition followed by hydrolysis.

Representative Synthesis:

A potential synthesis could involve the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by the addition of an ethyl group and subsequent hydrolysis. A more direct, classical approach is the condensation of an aldehyde with two equivalents of a malonic ester derivative in the presence of a base, followed by hydrolysis and decarboxylation.

A well-established method for creating substituted glutaric acids is the condensation of an aldehyde with cyanoacetamide, followed by hydrolysis. Adapting the procedure for β-methylglutaric acid provides a sound chemical basis for the synthesis of the target compound.[3]

-

Step 1: Condensation. Propanal (the ethyl precursor) would be condensed with two equivalents of cyanoacetamide in an aqueous solution with a piperidine catalyst. This reaction forms an α,α'-dicyano-β-ethylglutaramide intermediate.

-

Step 2: Alkylation. The intermediate would then be alkylated at the β-position with a methylating agent (e.g., methyl iodide) in the presence of a suitable base.

-

Step 3: Hydrolysis. The resulting substituted diamide is then subjected to strong acid hydrolysis (e.g., refluxing with concentrated hydrochloric acid). This hydrolyzes both the amide and nitrile functionalities to carboxylic acids.

-

Step 4: Purification. The final product, this compound, is then extracted from the aqueous solution using an organic solvent like ether and purified by recrystallization.[3]

The primary reactive sites are the two carboxylic acid groups, which can undergo typical reactions such as esterification, amide formation, and reduction. Heating the compound may lead to the formation of its corresponding anhydride.

Biochemical Context and Metabolic Significance

The metabolic origin of this compound has not been definitively established. However, its structure strongly suggests it arises from the metabolism of branched-chain amino acids or fatty acids. The accumulation of its close analog, 3-methylglutaric acid, is a key diagnostic marker for deficiencies in the leucine degradation pathway or broader mitochondrial dysfunction.[4][5]

Proposed Metabolic Origin:

It is hypothesized that this compound is formed via a side-reaction from an intermediate in the catabolic pathway of isoleucine. In cases of a metabolic block, such as a deficiency in an acyl-CoA dehydrogenase or hydratase specific to this pathway, upstream acyl-CoA intermediates accumulate. One such intermediate, likely 3-methylglutaconyl-CoA (derived from isoleucine metabolism), could be shunted into an alternative pathway. This could involve carboxylation followed by reduction, or it may arise from the accumulation of propionyl-CoA and acetyl-CoA, which can be condensed to form larger, unusual acyl-CoA species. This process is analogous to the "acetyl-CoA diversion pathway" proposed for the formation of 3-methylglutaric acid in states of mitochondrial energy compromise.[5][6]

Caption: Proposed metabolic pathway for the formation of this compound.

Analytical Methodologies for Quantification in Urine

The gold standard for the analysis of organic acids in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of compounds like this compound, even at trace levels.

Detailed Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol is a robust method for the extraction, derivatization, and analysis of organic acids from urine samples.[7][8][9]

Objective: To quantify the concentration of this compound in a urine sample.

Materials:

-

Urine sample (5-10 mL, first-morning void preferred)

-

Internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled version of the analyte)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw frozen urine samples to room temperature and vortex thoroughly.

-

Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer a precise volume of the supernatant (e.g., 1.0 mL) to a clean glass tube.

-

Add a known amount of the internal standard. The causality here is critical: the internal standard is chemically similar to the analyte and will experience similar losses during extraction and inconsistencies during derivatization and injection. By comparing the analyte's peak area to the internal standard's, we achieve accurate quantification.

-

-

Liquid-Liquid Extraction:

-

Acidify the urine sample by adding 100 µL of 6M HCl to protonate the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.

-

Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Repeat the extraction with a second 3 mL portion of ethyl acetate and combine the organic layers. This two-step extraction ensures a high recovery rate of the analyte.

-

-

Drying and Evaporation:

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with derivatization.

-

Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

-

Derivatization:

-

To the dry residue, add 100 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes. This step is essential as dicarboxylic acids are not volatile enough for GC analysis. The BSTFA reagent replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, creating a much more volatile TMS-ester that can readily pass through the GC column.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 5-10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

Identification is achieved by comparing the retention time and mass spectrum of the analyte peak to that of an authentic standard. Quantification is performed by constructing a calibration curve and using the peak area ratio of the analyte to the internal standard.

-

References

- 1. This compound | C8H14O4 | CID 79290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5345-01-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 5. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

An In-Depth Technical Guide to 3-Ethyl-3-methylglutaric Acid: From Biochemical Significance to Advanced Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-3-methylglutaric acid (EMG), a key organic acid with significant clinical relevance. We will delve into its core chemical properties, explore its critical role in human metabolic pathways, and detail authoritative methodologies for its precise quantification in biological matrices. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to apply these principles effectively in their own work.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 3-ethyl-3-methylpentanedioic acid, is a dicarboxylic acid.[1] Its structure is characterized by a five-carbon glutaric acid backbone with both an ethyl and a methyl substituent at the C3 position. This substitution creates a chiral center, although the biological form is typically not specified in routine clinical analyses.

The fundamental properties of this compound are crucial for designing analytical methods, particularly concerning solubility, volatility, and mass.

Chemical Structure:

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyl-3-methylpentanedioic acid | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| CAS Number | 5345-01-7 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 77-81 °C | [2][3] |

| Canonical SMILES | CCC(C)(CC(=O)O)CC(=O)O | [1] |

Biochemical Significance and Clinical Relevance

This compound is not a normal product of human metabolism. Its presence in urine or blood, even at low levels, is a pathognomonic biomarker for specific inborn errors of metabolism. Its primary clinical significance is linked to 3-Methylglutaconic Aciduria (MGA) , a group of heterogeneous inherited metabolic disorders.

Specifically, elevated levels of EMG are often indicative of a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH) , which is encoded by the AUH gene. This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine.

The Leucine Catabolic Pathway and Pathophysiology

When the AUH enzyme is deficient, the metabolic pathway is blocked. This leads to the accumulation of upstream metabolites, primarily 3-methylglutaconyl-CoA. The body attempts to detoxify this buildup by shunting it through alternative, secondary pathways. One such pathway involves the carboxylation of 3-methylglutaconyl-CoA, followed by a series of reactions that ultimately produce abnormal metabolites, including 3-methylglutaric acid, 3-hydroxyisovaleric acid, and, significantly, this compound. The exact mechanism for the formation of the ethyl group is still a subject of research but is believed to involve the condensation with an additional acetyl-CoA molecule.

The accumulation of these organic acids can lead to a range of clinical symptoms, including progressive neurodegeneration, developmental delay, and cardiomyopathy, making early and accurate detection critical.

References

A Biomarker at the Crossroads of Isoleucine Catabolism and Mitochondrial Dysfunction

An In-depth Technical Guide to the Metabolic Significance of 3-Ethyl-3-methylglutaric Acid

Abstract

This technical guide provides a comprehensive exploration of this compound, a dicarboxylic acid of increasing interest in the diagnosis of specific inborn errors of metabolism. While not part of a primary, dedicated metabolic pathway, its presence in biological fluids is a significant indicator of disruptions in the catabolism of the branched-chain amino acid isoleucine. This document will delve into the putative biochemical origins of this compound, its association with known enzymatic deficiencies, and its role as a diagnostic biomarker. We will further provide detailed methodologies for its detection and analysis, offering a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction: Unraveling the Significance of a Novel Biomarker

In the landscape of clinical metabolomics, the identification of atypical organic acids in urine and plasma is paramount for the diagnosis of inherited metabolic disorders. This compound is one such molecule. Its structural similarity to 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid, established markers for disorders of leucine metabolism, has prompted investigation into its own metabolic origins and clinical relevance.[1][2][3][4]

Unlike its well-studied analogue, 3-hydroxy-3-methylglutaric acid, which is a key intermediate in leucine breakdown, this compound does not appear to be part of a canonical metabolic pathway.[5] Instead, its formation is likely the result of a side-reaction or an alternative metabolic route that becomes significant under pathological conditions, specifically when the catabolism of the essential amino acid isoleucine is impaired.

This guide will synthesize the current understanding of this compound, positioning it as a critical piece of the diagnostic puzzle for certain organic acidurias.

The Putative Metabolic Origin: A Diversion from Isoleucine Catabolism

The primary hypothesis for the formation of this compound is a disruption in the mitochondrial catabolic pathway of isoleucine. Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions to be converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

The key to understanding the origin of this compound lies in the intermediates of this pathway. A crucial step in isoleucine catabolism is the conversion of 2-methyl-acetoacetyl-CoA to acetyl-CoA and propionyl-CoA, catalyzed by the enzyme beta-ketothiolase. A deficiency in this enzyme, or in other enzymes upstream in the pathway, can lead to the accumulation of various intermediates.

It is postulated that one of these accumulating intermediates, likely a C7-acyl-CoA species derived from isoleucine, undergoes an alternative metabolic fate. This could involve a carboxylation reaction followed by further modifications to yield this compound. The presence of an ethyl group in the molecule strongly points towards isoleucine as the parent molecule.

Diagram: Proposed Origin of this compound from Isoleucine Catabolism

Caption: Proposed diversion of isoleucine catabolism leading to the formation of this compound due to a metabolic block.

Clinical Significance and Associated Disorders

The detection of this compound in urine is clinically significant as it can be a biomarker for specific inborn errors of metabolism. While research is ongoing, its presence has been noted in the context of:

-

Beta-Ketothiolase Deficiency: This is a disorder of isoleucine and ketone body metabolism. The enzymatic block leads to the accumulation of intermediates that can be shunted into alternative pathways, potentially leading to the formation of this compound.

-

Other Organic Acidurias: The presence of this compound may also be observed in a broader range of organic acidurias where mitochondrial function is compromised.[6] In such cases, the accumulation of various acyl-CoA esters can lead to the formation of unusual dicarboxylic acids.

The clinical presentation of patients with disorders associated with 3-Ethyl-3-methylglutaric aciduria can include episodes of metabolic acidosis, vomiting, lethargy, and developmental delay.

Experimental Protocols for Detection and Quantification

The gold standard for the analysis of organic acids in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful analytical technique allows for the separation, identification, and quantification of a wide range of metabolites.

Urine Organic Acid Analysis by GC-MS

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated based on their boiling points and chemical properties using a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, which provides a unique "fingerprint" for each molecule, allowing for its definitive identification and quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

A known volume of urine is collected, and an internal standard (a non-naturally occurring organic acid) is added for quantification.

-

The urine is acidified to protonate the organic acids.

-

-

Extraction:

-

The organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.

-

The organic layers are combined and dried under a stream of nitrogen gas.

-

-

Derivatization:

-

The dried extract is chemically modified to increase the volatility of the organic acids. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

The reaction mixture is heated to ensure complete derivatization.

-

-

GC-MS Analysis:

-

A small volume of the derivatized sample is injected into the GC-MS instrument.

-

The gas chromatograph separates the compounds over time.

-

The mass spectrometer detects and identifies the eluting compounds based on their mass spectra.

-

-

Data Analysis:

-

The resulting chromatogram is analyzed to identify the peak corresponding to the derivatized this compound by comparing its retention time and mass spectrum to that of a known standard.

-

The concentration of this compound is calculated by comparing its peak area to that of the internal standard.

-

Diagram: GC-MS Workflow for Organic Acid Analysis

Caption: A streamlined workflow for the analysis of urinary organic acids, including this compound, using GC-MS.

Quantitative Data and Interpretation

The presence of this compound in urine is typically not seen in healthy individuals. Therefore, any detectable amount is considered abnormal and warrants further investigation. The quantitative results from GC-MS analysis are usually reported in relation to creatinine concentration to account for variations in urine dilution.

Table 1: Characteristic Metabolic Profile in Disorders Associated with 3-Ethyl-3-methylglutaric Aciduria

| Metabolite | Expected Level in Associated Disorders | Significance |

| This compound | Elevated | Key diagnostic marker |

| 2-Methyl-3-hydroxybutyric acid | Elevated | Marker of impaired isoleucine catabolism |

| Tiglylglycine | Elevated | Another indicator of a block in isoleucine breakdown |

| 2-Methylacetoacetic acid | Elevated | Direct precursor that accumulates in beta-ketothiolase deficiency |

Conclusion and Future Directions

This compound represents an important, albeit atypical, biomarker in the field of inborn errors of metabolism. While not a component of a primary metabolic pathway, its formation via a diversion of the isoleucine catabolic pathway provides a crucial diagnostic clue for specific organic acidurias. The continued application of advanced analytical techniques like GC-MS is essential for its detection and for furthering our understanding of its precise biochemical origins.

Future research should focus on elucidating the specific enzymatic steps that lead to the formation of this compound. This could involve stable isotope tracing studies in relevant cell models or patient-derived fibroblasts. A deeper understanding of this alternative metabolic route will not only improve diagnostic accuracy but may also open new avenues for therapeutic interventions in these rare but serious metabolic disorders.

References

- 1. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 2. 3-Methylglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 6. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 3-Ethyl-3-methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylglutaric acid (3E3MG) is a dicarboxylic organic acid of significant clinical interest. While not a direct participant in major metabolic pathways, its presence and concentration in biological fluids are pathognomonic for a specific, rare inborn error of metabolism. This technical guide provides an in-depth exploration of the biological significance of 3E3MG, detailing its metabolic origins, profound clinical relevance as a biomarker, the underlying pathophysiology of its accumulation, and the analytical methodologies essential for its detection and quantification. This document is designed to serve as a comprehensive resource for researchers and clinicians investigating mitochondrial disorders and related metabolic syndromes.

Introduction: Unmasking a Key Metabolic Aberration

This compound (PubChem CID: 79290) is an unusual, branched-chain dicarboxylic acid.[1] Its biological significance is not derived from a physiological role but from its accumulation as a "spill-over" product in a specific metabolic disease. The detection of 3E3MG, alongside its structural analog 3-methylglutaconic acid (3MGC), is a crucial diagnostic indicator for 3-methylglutaconic aciduria Type III (MGA Type III) , also known as Costeff syndrome .[2][3]

Costeff syndrome is a rare, autosomal recessive neuro-ophthalmologic disorder characterized by early-onset optic atrophy, which progressively worsens, and the later development of a choreoathetoid movement disorder.[3][4] Other clinical features can include spasticity, ataxia, and mild cognitive deficits.[5][6] The condition is most prevalent in the Iraqi-Jewish population due to a founder mutation.[3][7] Understanding the biochemistry of 3E3MG is therefore synonymous with understanding the molecular underpinnings of this debilitating disease.

Metabolic Origins: A Detour from Isoleucine Catabolism

The accumulation of 3E3MG is a direct consequence of a disruption in mitochondrial function, although its precise biosynthetic pathway is thought to be an alternative route stemming from intermediates of branched-chain amino acid catabolism, specifically isoleucine.

The catabolism of the essential amino acid isoleucine is a multi-step mitochondrial process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle.[8][9] The standard pathway involves the sequential action of several enzymes.[10][11]

While the exact enzymatic block leading to 3E3MG formation is not fully elucidated, it is intrinsically linked to mutations in the OPA3 gene .[7][12] The OPA3 protein is a mitochondrial inner membrane protein whose precise function is still under investigation but is known to be critical for maintaining mitochondrial morphology and function.[4][13][14] Loss-of-function mutations in OPA3 lead to disordered mitochondrial architecture and impaired energy metabolism.[5][13] This mitochondrial dysfunction is hypothesized to disrupt the normal processing of isoleucine catabolites, leading to the formation and subsequent accumulation of aberrant products like 3E3MG and 3MGC.

The diagram below illustrates the conventional isoleucine degradation pathway and the proposed point of divergence leading to the production of abnormal organic acids in the context of OPA3 dysfunction.

Caption: Figure 1. Isoleucine catabolism and its disruption in Costeff syndrome.

Clinical Significance and Pathophysiology

The primary biological significance of 3E3MG is its role as a highly specific biomarker for Costeff syndrome.[2] The urinary organic acid profile of patients reveals a characteristic elevation of both 3-methylglutaconic acid and this compound.[4][6] While 3MGC can be elevated in several other mitochondrial disorders (classified as MGA types I, II, IV, and V), the concurrent elevation of 3E3MG is considered unique to MGA Type III (Costeff syndrome).[2]

Pathophysiological Mechanism

The neurological and ophthalmological symptoms of Costeff syndrome are a direct result of mitochondrial dysfunction precipitated by the faulty OPA3 protein.[4][15] Tissues with high energy demands, such as the optic nerve and the basal ganglia in the brain, are particularly vulnerable.[15] The accumulation of 3E3MG and 3MGC is not believed to be the primary toxic agent but rather a biochemical signature of the underlying energy deficit. The pathophysiology is thought to proceed as follows:

-

OPA3 Mutation : Autosomal recessive loss-of-function mutations in the OPA3 gene are the genetic basis of the disease.[3][12]

-

Mitochondrial Disorganization : The absence of a functional OPA3 protein leads to abnormal mitochondrial morphology, including fragmentation and disordered cristae.[4][13]

-

Impaired Oxidative Phosphorylation : This structural disarray impairs the efficiency of the electron transport chain, leading to reduced ATP production.

-

Metabolic Shift : The compromised mitochondrial function disrupts the catabolism of amino acids like isoleucine and leucine, leading to the formation and accumulation of aberrant organic acids.[16][17]

-

Cellular Damage : Neurons, particularly in the optic nerve and extrapyramidal system, cannot meet their high energy demands, leading to progressive degeneration, apoptosis, and the resulting clinical manifestations of optic atrophy and movement disorders.[15]

Caption: Figure 2. Pathophysiological cascade of Costeff syndrome.

Analytical Methodologies for Quantification

Accurate diagnosis of Costeff syndrome relies on the precise quantification of 3E3MG and 3MGC in urine.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for this purpose.[18][19] The method involves extraction of organic acids from the urine, chemical derivatization to enhance their volatility, followed by separation and detection by GC-MS.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a standard, self-validating workflow for the quantification of this compound.

1. Sample Preparation & Internal Standard Spiking:

-

Thaw a frozen urine sample (typically 1-2 mL) at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Transfer a precise volume (e.g., 500 µL) to a glass test tube.

-

Causality Check: Add a known concentration of an internal standard (IS), such as heptadecanoic acid or 2-ketocaproic acid. The IS is a non-endogenous compound with similar chemical properties to the analytes. It is essential for correcting variations in extraction efficiency and instrument response, thereby ensuring quantitative accuracy.

2. Extraction:

-

Acidify the sample by adding 50 µL of 6M HCl to protonate the organic acids, making them less water-soluble.

-

Add 2 mL of ethyl acetate (or another suitable organic solvent).

-

Vortex vigorously for 2 minutes to perform a liquid-liquid extraction, transferring the organic acids from the aqueous urine matrix into the organic solvent phase.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new clean tube. Repeat the extraction on the aqueous layer and pool the organic extracts.

-

Causality Check: This two-step extraction maximizes the recovery of the analytes of interest from the complex urine matrix.

3. Derivatization:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

-

Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the tube tightly and heat at 70°C for 60 minutes.

-

Causality Check: Organic acids like 3E3MG are polar and not volatile enough for GC analysis. Derivatization replaces the acidic protons with trimethylsilyl (TMS) groups, creating a less polar, more volatile, and thermally stable compound suitable for injection into the GC.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the components of the mixture based on their boiling points and interaction with the column's stationary phase. A typical temperature program might start at 80°C and ramp up to 280°C.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Data Analysis: Identify 3E3MG by its specific retention time and its characteristic mass spectrum. Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

Caption: Figure 3. GC-MS workflow for urinary 3E3MG quantification.

Conclusion and Future Directions

This compound stands out not for its role in normal physiology but as a critical diagnostic marker whose presence signals a profound underlying mitochondrial dysfunction. Its identification is a key step in the diagnosis of Costeff syndrome, a severe neuro-ophthalmologic disorder. The study of 3E3MG provides a direct link between a specific genetic defect (in OPA3), a resulting biochemical signature, and a devastating clinical phenotype.

Future research should focus on several key areas:

-

Elucidating the Precise Biosynthetic Pathway: While linked to isoleucine metabolism, the exact enzymatic steps leading to 3E3MG formation in the context of OPA3 dysfunction remain to be fully characterized.

-

Therapeutic Strategies: Understanding the metabolic consequences of OPA3 mutations may open avenues for therapies aimed at bypassing the metabolic block or supporting mitochondrial function to alleviate symptoms.

-

Broader Biomarker Potential: Investigating whether 3E3MG appears in other, less-defined mitochondrial disorders could broaden its utility as a diagnostic marker.

For professionals in drug development, the metabolic cascade leading to 3E3MG production represents a potential target for intervention. By understanding the intricate details of this seemingly minor metabolite, we gain significant insight into the fundamental processes of mitochondrial health and disease.

References

- 1. This compound | C8H14O4 | CID 79290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orphanet: 3-methylglutaconic aciduria type 3 [orpha.net]

- 3. Costeff syndrome - Wikipedia [en.wikipedia.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]

- 6. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. thinkgenetic.org [thinkgenetic.org]

- 8. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. OPA3, mutated in 3-methylglutaconic aciduria type III, encodes two transcripts targeted primarily to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OIMD [oimd.org]

- 14. genecards.org [genecards.org]

- 15. Ophthalmic Features of a Rare Case of Costeff Syndrome | 2023, Volume 29 - Issue 1 | Turkish Journal of Neurology [tjn.org.tr]

- 16. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 19. benchchem.com [benchchem.com]

The Analytical Scientist's Guide to 3-Ethyl-3-methylglutaric Acid in Human Samples

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and quantification of 3-Ethyl-3-methylglutaric acid (3E3MGA) in human samples, primarily urine, is a critical diagnostic marker for specific inborn errors of metabolism. While not a household name, this C8 dicarboxylic acid provides a crucial window into underlying metabolic dysfunction, particularly related to mitochondrial processes. This guide offers a comprehensive overview of the biochemical significance of 3E3MGA, detailed analytical methodologies for its accurate measurement, and the clinical context for interpreting its presence. We will delve into the nuances of sample preparation, the relative merits of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide step-by-step protocols to empower researchers in their diagnostic and therapeutic development endeavors.

Introduction to this compound

This compound (chemical formula: C8H14O4) is a dicarboxylic organic acid.[1] In healthy individuals, it is typically present in trace amounts. However, its accumulation and subsequent excretion in urine are hallmarks of specific metabolic disorders. The presence of elevated 3E3MGA is often indicative of a disruption in the catabolism of certain amino acids and fatty acids, pointing towards underlying enzymatic deficiencies.

The primary clinical association of elevated 3E3MGA is with Ethylmalonic Encephalopathy (EE) , a rare and severe autosomal recessive inborn error of metabolism.[2][3] This condition typically presents in early infancy with a range of debilitating symptoms including developmental delay, seizures, and chronic diarrhea.[2][4][5] Therefore, the accurate and timely detection of 3E3MGA is of paramount importance for the early diagnosis and management of affected individuals.

Metabolic Origin and Pathophysiology

The accumulation of this compound is not due to a primary defect in its own metabolic pathway, but rather a secondary consequence of a blockage elsewhere. The key to understanding its presence lies in the broader context of mitochondrial fatty acid oxidation and amino acid catabolism.

In conditions like Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, the body is unable to properly break down short-chain fatty acids for energy.[6][7] This leads to a buildup of butyryl-CoA. The excess butyryl-CoA can then be carboxylated to form ethylmalonyl-CoA, which is subsequently metabolized to ethylmalonic acid and other metabolites, including this compound.[7][8]

Similarly, in Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a deficiency of the mitochondrial enzyme ETHE1, a sulfur dioxygenase.[3][5][9] This enzyme is crucial for detoxifying hydrogen sulfide. Its deficiency leads to an accumulation of toxic sulfide, which in turn inhibits other mitochondrial enzymes, including those involved in fatty acid oxidation, leading to the characteristic metabolic profile.[4][5]

Caption: Simplified metabolic origin of this compound.

Analytical Methodologies for Quantification in Human Samples

The gold standard for the analysis of organic acids in urine is mass spectrometry coupled with a chromatographic separation technique. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and considerations.

Sample Collection and Pre-analytical Considerations

-

Sample Type: Urine is the primary matrix for the analysis of 3E3MGA and other organic acids.[10]

-

Collection: A first morning void or a 24-hour urine collection is preferred to obtain a concentrated and representative sample.

-

Storage: Samples should be stored at -20°C or lower to prevent degradation of the analytes. Repeated freeze-thaw cycles should be avoided.

Sample Preparation

The goal of sample preparation is to isolate the organic acids from the complex urine matrix and prepare them for analysis.

Liquid-Liquid Extraction (LLE) Protocol:

-

Acidification: Adjust the pH of a 1 mL urine sample to approximately 1-2 with hydrochloric acid. This protonates the organic acids, making them more soluble in organic solvents.

-

Extraction: Add 2 mL of ethyl acetate and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer with another 2 mL of ethyl acetate and combine the organic extracts.

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization for GC-MS Analysis

Organic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable compounds. Trimethylsilylation (TMS) is a common derivatization method.

TMS Derivatization Protocol:

-

To the dried extract from the LLE step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers excellent chromatographic separation and characteristic mass spectra for compound identification.

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 5°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization may not be necessary.[11][12]

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 mL/min |

| MS Ionization | Electrospray Ionization (ESI), negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for 3E3MGA (illustrative):

-

Parent Ion (Q1): 173.1 m/z

-

Product Ion (Q3): 127.1 m/z

References

- 1. This compound | C8H14O4 | CID 79290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]

- 3. Orphanet: Ethylmalonic encephalopathy [orpha.net]

- 4. Ethylmalonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]

- 5. Ethylmalonic encephalopathy | Newborn Screening [newbornscreening.hrsa.gov]

- 6. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-chain acyl-coenzyme A dehydrogenase deficiency. Clinical and biochemical studies in two patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 10. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 11. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous and Exogenous Sources of 3-Ethyl-3-methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylglutaric acid (3E3MGA) is a dicarboxylic organic acid whose metabolic origins are not extensively documented in scientific literature. Unlike its structural analog, 3-methylglutaric acid, which is a well-known biomarker for certain inborn errors of metabolism, the significance of 3E3MGA in biological systems remains largely unexplored. This technical guide provides a comprehensive overview of the potential endogenous and exogenous sources of 3E3MGA. Drawing upon established principles of intermediary metabolism and xenobiotic biotransformation, this document proposes scientifically grounded, hypothetical pathways for its formation. For endogenous sources, we explore a putative side-pathway in the catabolism of the branched-chain amino acid isoleucine. For exogenous origins, we examine the plausible metabolic fate of industrial solvents, specifically diethyl ketone. This guide also details the standard analytical methodologies requisite for the identification and quantification of 3E3MGA in biological matrices, thereby providing a foundational framework for future research into this novel metabolite.

Introduction: The Enigma of this compound

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation of organic acids in biological fluids. The analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) is a cornerstone of diagnostic metabolic medicine, revealing pathognomonic signatures of specific enzyme deficiencies.[1][2] Within this context, dicarboxylic acids such as 3-methylglutaric acid are well-established biomarkers for disorders of leucine catabolism and mitochondrial dysfunction.[3][4]

This compound (3E3MGA), a C8 dicarboxylic acid, presents a diagnostic and biochemical puzzle.[5] Its structural similarity to known metabolic intermediates suggests it may arise from related pathways. However, a review of the current literature reveals a conspicuous absence of studies detailing its metabolic origin or clinical significance.

This guide serves as a senior application scientist's perspective on the potential origins of 3E3MGA. It is structured to provide researchers and drug development professionals with a foundational understanding built on established biochemical principles, enabling the design of experiments to validate the proposed pathways and explore the potential toxicological or biomarker relevance of this compound.

Proposed Endogenous Source: A Hypothetical Offshoot of Isoleucine Catabolism

The endogenous production of branched-chain organic acids is intricately linked to the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[6][7] While leucine metabolism is the established source of 3-methylglutaric acid, the unique ethyl and methyl branches of 3E3MGA point towards isoleucine as a more probable precursor.

The Canonical Isoleucine Catabolic Pathway

The breakdown of isoleucine is a multistep mitochondrial process that yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[8][9] This dual ketogenic and glucogenic nature is a hallmark of isoleucine metabolism.[8] The pathway proceeds through a series of enzymatic reactions, and defects in these enzymes lead to known organic acidurias, such as propionic acidemia and β-ketothiolase deficiency.[10][11]

A Hypothetical Pathway for 3E3MGA Formation

We propose that 3E3MGA could be formed via a side-pathway initiated by the condensation of acetyl-CoA and propionyl-CoA, the end-products of isoleucine catabolism. This hypothesis is predicated on the existence of mitochondrial enzymes that, under conditions of high substrate concentration (e.g., a metabolic block downstream or high protein turnover), might catalyze an alternative reaction.

Proposed Enzymatic Steps:

-

Condensation: A mitochondrial thiolase or a specialized condensing enzyme could catalyze the Claisen condensation of propionyl-CoA (a C3 unit) with acetyl-CoA (a C2 unit). While some organisms possess a propionyl-CoA condensing enzyme for the synthesis of methyl-branched fatty acids, this activity is not well-characterized in mammals.[12][13] Such a reaction would yield 2-methylacetoacetyl-CoA.

-

Second Condensation: This C5 intermediate could then undergo a second condensation with another molecule of acetyl-CoA, catalyzed by an enzyme analogous to HMG-CoA synthase, to form a C7 branched-chain acyl-CoA intermediate.

-

Modification and Cleavage: Subsequent enzymatic modifications (e.g., hydration, oxidation) and eventual thioester cleavage would yield this compound.

This proposed pathway provides a logical biochemical route from a known endogenous precursor to the target molecule. It suggests that elevated 3E3MGA could potentially signify a yet-unidentified inborn error of metabolism related to isoleucine breakdown or a secondary mitochondrial dysfunction.

Potential Exogenous Sources: Metabolism of Industrial Ketones

The presence of an unusual organic acid can also signify exposure to a xenobiotic compound. The biotransformation of foreign chemicals often involves oxidation pathways that can generate dicarboxylic acids, which are then excreted in the urine.[14][15]

Diethyl Ketone (3-Pentanone) as a Plausible Precursor

Diethyl ketone (DEK), also known as 3-pentanone, is an industrial solvent with a chemical structure that makes it a prime candidate for being a metabolic precursor to 3E3MGA. Its symmetrical structure consists of a central ketone group flanked by two ethyl groups.[16]

A Hypothetical Biotransformation Pathway

We propose a metabolic pathway for DEK that results in the formation of 3E3MGA, drawing on established principles of xenobiotic metabolism.

Proposed Biotransformation Steps:

-

Omega (ω)-Oxidation: The terminal methyl group of one of the ethyl side chains undergoes hydroxylation by a cytochrome P450 (CYP) enzyme, likely from the CYP4A or CYP4F subfamily, which are known to catalyze ω-oxidation of fatty acids and related compounds.[15]

-

Further Oxidation: The newly formed primary alcohol is then oxidized to a carboxylic acid, forming a keto-acid.

-

Alpha (α)-Oxidation and Carboxylation: The carbon atom on the other side of the ketone group (the α-carbon of the second ethyl group) could undergo oxidation and subsequent carboxylation, adding a carboxyl group. This step is more speculative but represents a known mechanism for modifying carbon skeletons.

-

Final Product: The resulting molecule would be this compound, which could then be excreted.

This pathway highlights a plausible route by which environmental or occupational exposure to a common industrial chemical could lead to the urinary excretion of 3E3MGA.

Analytical Methodologies for Detection and Quantification

The definitive identification and quantification of 3E3MGA in biological samples is critical for validating the proposed pathways and for any future clinical or toxicological studies. The established gold-standard methodology for urinary organic acid analysis is GC-MS.[3][17]

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a self-validating system for the analysis of 3E3MGA, incorporating an internal standard for accurate quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample (typically 1-2 mL) at room temperature.

-

Add a known amount of an internal standard (e.g., a stable isotope-labeled version of 3E3MGA or a structurally similar, non-endogenous dicarboxylic acid like heptadecanedioic acid).

-

Adjust the pH to <2.0 with hydrochloric acid.

-

Saturate the sample with sodium chloride to improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Extract the organic acids with two successive portions of a polar organic solvent, such as ethyl acetate.

-

Vortex vigorously for 1 minute after each solvent addition and centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.

-

Combine the organic (upper) layers.

-

-

Drying and Derivatization:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

-

To the dry residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

-

Data Analysis:

-

Identify the 3E3MGA-TMS derivative peak by its retention time and its unique mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard. Results are typically normalized to urinary creatinine concentration.

-

Table 1: Expected GC-MS Characteristics for Di-TMS-3-Ethyl-3-methylglutarate

| Parameter | Expected Value/Characteristic | Rationale |

| Molecular Weight (underivatized) | 174.19 g/mol | C8H14O4[5] |

| Molecular Weight (Di-TMS derivative) | 318.5 g/mol | Addition of 2x Si(CH3)3 groups, minus 2x H |

| Key Mass Spectral Fragments (m/z) | M-15 (loss of CH3), M-73 (loss of Si(CH3)3), characteristic fragments from cleavage of the carbon chain. | Standard fragmentation patterns for TMS-derivatized dicarboxylic acids. |

| Internal Standard | Heptadecanedioic acid or ¹³C-labeled 3E3MGA | Ensures accurate quantification by correcting for extraction and derivatization variability. |

Conclusion and Future Directions

While this compound is not a recognized metabolite, this guide establishes a robust theoretical framework for its potential origins. The proposed endogenous pathway linked to isoleucine catabolism and the exogenous pathway from diethyl ketone metabolism provide clear, testable hypotheses for the scientific community.

Future research should focus on:

-

In Vitro Validation: Incubating liver mitochondria with isoleucine and co-factors to detect the formation of 3E3MGA.

-

In Vivo Studies: Administering diethyl ketone to animal models and analyzing urinary organic acid profiles for the presence of 3E3MGA.

-

Clinical Screening: Retrospectively analyzing GC-MS data from patients with unexplained organic acidurias for the presence of unidentified peaks corresponding to the mass spectrum of 3E3MGA.

By elucidating the sources of this compound, we can begin to understand its potential role as a biomarker for novel metabolic disorders or as an indicator of xenobiotic exposure, ultimately contributing to the fields of drug development, toxicology, and personalized medicine.

References

- 1. Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key [musculoskeletalkey.com]

- 2. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 3. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 5. This compound | C8H14O4 | CID 79290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched-chain organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 8. Isoleucine - Wikipedia [en.wikipedia.org]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Branched-Chain Amino Acid Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 11. Organic Acid Disorders [dhhr.wv.gov]

- 12. Propionyl-CoA condensing enzyme from Ascaris muscle mitochondria. I. Isolation and characterization of multiple forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Xenobiotic Conjugation with Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Urine Organic Acids as Metabolic Indicators for Global Developmental Delay/Intellectual Disability in Chinese Children [frontiersin.org]

- 17. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Toxicity Studies of 3-Ethyl-3-methylglutaric Acid

Intended Audience: Researchers, scientists, and drug development professionals engaged in metabolic disorders and toxicology.

Abstract: This guide provides a comprehensive framework for conducting preliminary toxicity studies on 3-Ethyl-3-methylglutaric acid (3-EMGA), a key metabolite implicated in the severe neurometabolic disorder, Ethylmalonic Encephalopathy. We delve into the biochemical origins of 3-EMGA, its hypothesized mechanisms of toxicity, and present a structured approach for its toxicological assessment. This document outlines detailed in vitro and preliminary in vivo experimental strategies, complete with step-by-step protocols for core assays, data interpretation guidelines, and mandatory visualizations to facilitate a robust and scientifically sound investigation.

Introduction: The Clinical Imperative to Understand 3-EMGA

This compound is not a benign metabolic bystander. Its accumulation is a biochemical hallmark of Ethylmalonic Encephalopathy (EE), a devastating autosomal recessive disorder that manifests in early infancy.[1][2][3] EE is characterized by severe neurological impairment, including developmental regression, hypotonia, and seizures, alongside systemic vascular issues like petechiae and acrocyanosis.[1][2][3] The prognosis is grim, with most affected children not surviving past their first decade.[3]

The root cause of EE lies in mutations within the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[1][4] This enzyme is critical for detoxifying hydrogen sulfide (H₂S), a molecule that is toxic at high concentrations.[1][2] The failure of the ETHE1 enzyme leads to H₂S accumulation, which in turn inhibits key mitochondrial functions, including the activity of cytochrome c oxidase.[4][5] While H₂S is a primary toxic agent, the concurrent and significant elevation of organic acids like ethylmalonic acid and 3-EMGA in patient body fluids suggests they may also contribute to the pathophysiology. Understanding the specific toxicity of 3-EMGA is crucial for developing targeted therapeutic interventions that look beyond sulfide detoxification.

This guide provides a structured, evidence-based approach to dissecting the toxicological profile of 3-EMGA, empowering researchers to generate high-quality, reproducible data.

Biochemical Context: The Origin of 3-EMGA Accumulation

In Ethylmalonic Encephalopathy, the genetic defect in the ETHE1 gene disrupts the mitochondrial sulfide oxidation pathway.[2][4] The resulting buildup of hydrogen sulfide is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), an enzyme involved in fatty acid oxidation. This inhibition leads to the accumulation of various upstream metabolites, which are then shunted into alternative pathways, resulting in the production and excretion of compounds like ethylmalonic acid and, presumably, 3-EMGA.

While the precise metabolic route to 3-EMGA in this context is not fully elucidated, it is classified as a dicarboxylic organic acid.[6][7][8] Such organic acidurias are characterized by the accumulation of toxic intermediates that can disrupt cellular homeostasis through various mechanisms, including mitochondrial dysfunction and oxidative stress.[6][9]

Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.

Hypothesized Mechanisms of 3-EMGA Toxicity: A Focus on the Mitochondrion

The clinical phenotype of EE strongly points towards mitochondrial dysfunction.[4][10] Organic acids that accumulate in similar metabolic disorders are known to be toxic by disrupting mitochondrial energy metabolism, inducing oxidative stress, and impairing mitochondrial dynamics.[6][9][11]

The primary hypothesis is that 3-EMGA acts as a mitochondrial toxin . This toxicity is likely multifaceted:

-

Inhibition of the Electron Transport Chain (ETC): Like other accumulated organic acids, 3-EMGA may directly inhibit one or more of the ETC complexes, leading to decreased ATP synthesis and an increased production of reactive oxygen species (ROS).[11]

-

Induction of Oxidative Stress: The compromised ETC can leak electrons, which then react with oxygen to form superoxide and other ROS.[10][12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is essential for ATP production.[13] 3-EMGA could act as a protonophore or otherwise disrupt this gradient, leading to mitochondrial depolarization and cellular dysfunction.

Caption: Hypothesized mechanism of 3-EMGA-induced mitochondrial toxicity.

A Framework for In Vitro Toxicity Assessment

A systematic in vitro investigation is the foundational step to characterizing the toxicity of 3-EMGA. This involves selecting appropriate cellular models and employing a battery of assays to probe cell health, mitochondrial function, and oxidative stress.

Selection of Cellular Models

The choice of cell line is critical and should be guided by the clinical manifestations of EE. Since the nervous system and vascular endothelium are heavily affected, relevant cell types are paramount.[1][5]

| Cell Model | Rationale for Use | Advantages | Considerations |

| SH-SY5Y (Human Neuroblastoma) | Neuronal proxy to investigate neurotoxicity. | Well-characterized, easy to culture and differentiate into more mature neuron-like cells. | Cancer cell line; may have altered metabolic properties compared to primary neurons. |

| Primary Neurons/iPSC-derived Neurons | More physiologically relevant model of neurotoxicity. | Represents a closer approximation of in vivo neuronal biology.[14] | Technically demanding, higher variability, and ethical considerations for primary cells. |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Model for vascular damage observed in EE. | Relevant to the petechiae and acrocyanosis seen in patients. | Primary cells with a limited lifespan. |

| Patient-derived Fibroblasts | Carry the patient's genetic background (ETHE1 mutation). | Provides a disease-relevant context, though fibroblasts are not the most affected cell type.[10][14] | Can be used to study the combined effect of 3-EMGA on a compromised genetic background. |

Expert Insight: For preliminary studies, SH-SY5Y cells offer a robust and reproducible starting point. Comparing results with a non-neuronal cell line like HEK293 can help distinguish between general cytotoxicity and neuron-specific vulnerability.

Experimental Workflow

A logical workflow ensures that data from multiple assays can be integrated to form a cohesive picture of 3-EMGA's toxic effects.

Caption: Tiered experimental workflow for in vitro 3-EMGA toxicity testing.

Key Assays and Step-by-Step Protocols

Objective: To determine the concentration range at which 3-EMGA is cytotoxic.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 3-EMGA in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the 3-EMGA-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value (the concentration of 3-EMGA that causes 50% inhibition of cell viability).

Objective: To directly measure the impact of 3-EMGA on mitochondrial respiration and membrane potential.

A) Mitochondrial Respiration - Seahorse XF Cell Mito Stress Test

-

Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[15][16][17] By sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A), key parameters of mitochondrial function like basal respiration, ATP-linked respiration, and maximal respiration can be determined.[17][18]

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[18]

-

Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[18]

-

Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[15][18]

-

Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the 3-EMGA test compound (or vehicle) for acute exposure experiments.

-

Run Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the assay according to the manufacturer's protocol.

-

Data Analysis: Normalize OCR data to cell number or protein concentration.[16] Analyze the key parameters of mitochondrial function.

B) Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay

-

Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[13][19] In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low potential, JC-1 remains in its monomeric form and fluoresces green.[20] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[20]

Protocol: JC-1 Assay for Flow Cytometry

-

Cell Preparation: Culture and treat cells with 3-EMGA as described for the viability assay. Include a positive control group treated with a known depolarizing agent like CCCP.[21]

-

Staining: Resuspend ~1x10⁶ cells/mL in warm medium. Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C, protected from light.[13][21]

-

Washing (Optional but recommended): Wash cells once with warm PBS to remove excess dye.[21]

-

Acquisition: Analyze the cells on a flow cytometer. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).[13]

-

Analysis: Quantify the shift from red to green fluorescence in the treated populations compared to the control.

Objective: To quantify the generation of intracellular reactive oxygen species.

Recommended Assay: DCFH-DA Assay

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23] The fluorescence intensity is proportional to the amount of ROS.[24]

Protocol: DCFH-DA Assay for Plate Reader

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 3-EMGA as previously described. Include a positive control (e.g., H₂O₂ or ferrous sulfate).[24]

-

Staining: Remove the treatment medium and wash cells once with warm PBS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[22][24][25]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.[24][25]

-

Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

-

Analysis: Normalize fluorescence readings to cell viability or protein content to account for any cytotoxicity. Express results as a fold change relative to the vehicle control.

Preliminary In Vivo Toxicity Models

While in vitro studies are essential for mechanistic insights, in vivo models are necessary to understand the systemic effects of 3-EMGA. For preliminary studies, rodent models are often employed. Mouse models that recapitulate EE, such as Ethe1 knockout mice, provide a powerful tool to study the effects of exogenous 3-EMGA in a disease-relevant context.[5][26]

Experimental Design Considerations:

-

Model: Use both wild-type mice and an Ethe1 knockout or knockdown model. This allows for the differentiation between the toxicity of 3-EMGA alone and its effects on a compromised system.

-

Administration: 3-EMGA can be administered via intraperitoneal (IP) injection or osmotic pumps for chronic exposure. A dose-finding study is a prerequisite.

-

Endpoint Analysis:

-

Biochemical: Measure levels of 3-EMGA, other organic acids, and lactate in plasma and urine.

-

Histopathology: Examine key organs (brain, liver, kidney) for pathological changes, paying close attention to vascular integrity and signs of neuronal damage.[5]

-

Behavioral: Conduct a panel of behavioral tests to assess motor function, coordination, and cognitive status.

-

Integrated Data Synthesis and Future Directions

The ultimate goal is to build a cohesive toxicity profile for 3-EMGA. Data from all tiers of the investigation should be integrated. For example:

-

Does the IC₅₀ from viability assays correlate with concentrations that cause significant mitochondrial depolarization?

-

Does the onset of ROS production precede the loss of mitochondrial membrane potential?

-

Do the pathological findings in the in vivo model align with the cell types found to be most vulnerable in vitro?

A strong correlation between in vitro mitochondrial dysfunction and in vivo pathology would provide compelling evidence for 3-EMGA's role as a mitochondrial toxin and a key contributor to the pathophysiology of Ethylmalonic Encephalopathy. This foundational knowledge is critical for designing and evaluating novel therapeutic strategies aimed at mitigating its toxic effects.

References

- 1. Ethylmalonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]

- 2. Ethylmalonic encephalopathy | Newborn Screening [newbornscreening.hrsa.gov]

- 3. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 4. Ethylmalonic encephalopathy is caused by mutations in ETHE1, a gene encoding a mitochondrial matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphologic evidence of diffuse vascular damage in human and in the experimental model of ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 8. 3-Methylglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 10. Cell models and drug discovery for mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]